molecular formula C10H8O3 B12409223 Herniarin-d3

Herniarin-d3

Cat. No.: B12409223
M. Wt: 179.19 g/mol
InChI Key: LIIALPBMIOVAHH-FIBGUPNXSA-N
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Description

Herniarin-d3, also known as 7-methoxycoumarin-d3, is a deuterated derivative of herniarin, a naturally occurring coumarin. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. Herniarin is found in various plants, including the water rupturewort family Herniaria and Eupatorium ayapana (hemp) leaves . The deuterated form, this compound, is often used in scientific research due to its enhanced stability and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Herniarin-d3 can be synthesized through various synthetic strategies involving both conventional and green methods. Some common methods for creating coumarins include the Wittig reaction, Pechmann synthesis, Knoevenagel reaction, Perkin reaction, and metal-induced coupling reactions such as Heck and Suzuki . For instance, the Pechmann synthesis involves the condensation of phenols with β-ketoesters under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as microwave or ultrasound energy to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: Herniarin-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Properties

Molecular Formula

C10H8O3

Molecular Weight

179.19 g/mol

IUPAC Name

7-(trideuteriomethoxy)chromen-2-one

InChI

InChI=1S/C10H8O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2-6H,1H3/i1D3

InChI Key

LIIALPBMIOVAHH-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)O2

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=O)O2

Origin of Product

United States

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